methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate
Description
Historical Context of Pyrazole Chemistry Development
Pyrazole chemistry traces its origins to the late 19th century, marked by Ludwig Knorr’s synthesis of 5-pyrazolone in 1883 through the condensation of acetoacetic ester with phenylhydrazine. A pivotal advancement occurred in 1889 when Eduard Buchner synthesized pyrazole via decarboxylation of 3,4,5-tricarboxylic acid. These discoveries laid the groundwork for exploring pyrazole’s amphoteric properties, arising from its dual nitrogen atoms—one pyrrole-like (acidic) and one pyridine-like (basic). Early medicinal applications emerged with phenylbutazone, a pyrazolidinedione derivative introduced in the 1950s as a potent anti-inflammatory agent, though its clinical use declined due to toxicity. Modern synthetic methods, such as iron-catalyzed regioselective coupling and ruthenium-mediated oxidative cyclization, now enable precise construction of polysubstituted pyrazoles.
Significance of Furan-Pyrazole Conjugates in Heterocyclic Chemistry
Furan-pyrazole hybrids leverage the complementary electronic properties of both heterocycles. Furan, an oxygen-containing five-membered ring, contributes electron-rich character and planar geometry, enhancing π-π stacking interactions in biological targets. Pyrazole’s nitrogen atoms facilitate hydrogen bonding and protonation-dependent solubility. Conjugating these systems, as seen in methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate, creates molecules with tailored electronic profiles. For instance, FDA-approved antibiotics like cefuroxime axetil (1991) and finafloxacin (2014) incorporate furan to optimize bioavailability and target binding.
Emergence of Carbamoylformamido-Linked Heterocyclic Systems
The carbamoylformamido (-NHC(O)CONH-) linker in this compound bridges the pyrazole-furan ethyl group and the benzoate moiety. This bifunctional group enhances structural rigidity while permitting hydrogen bonding with biological targets. Similar linkers in oncology candidates, such as benzimidazole-pyrazolo[1,5-a]pyrimidines, improve EGFR inhibition by stabilizing kinase domain interactions. The carbamoylformamido group’s polarity also modulates solubility, addressing a common limitation of aromatic heterocycles.
Structural Classification of Dimethylpyrazolyl-Furyl Derivatives
This compound belongs to a subclass characterized by:
- 3,5-Dimethylpyrazole : Methyl groups at positions 3 and 5 enhance steric bulk and electron-donating effects, potentially increasing metabolic stability.
- 2-Furyl Substituent : Substitution at the furan 2-position optimizes ring planarity for target engagement.
- Benzoate Ester : The para-substituted methyl benzoate improves lipophilicity, facilitating membrane permeability.
Table 1: Structural Features of Representative Pyrazole-Furan Hybrids
Research Significance of Benzoate-Containing Pyrazole-Furan Hybrids
The benzoate ester in this hybrid serves dual roles: (1) as a prodrug moiety, enabling hydrolytic activation in vivo, and (2) as a hydrophobic anchor, promoting interactions with lipid-rich target sites. Recent studies on pyrazole derivatives, such as phthalazine-piperazine-pyrazole conjugates, demonstrate that aromatic esters enhance VEGFR-2 inhibition (IC~50~ = 34.58 µM). Similarly, the benzoate group in this compound may synergize with the pyrazole-furan core to inhibit cancer-associated kinases or inflammation mediators.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13-11-14(2)25(24-13)17(18-5-4-10-30-18)12-22-19(26)20(27)23-16-8-6-15(7-9-16)21(28)29-3/h4-11,17H,12H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMEXASFBUJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with a benzoate ester.
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.
Preparation of furan-2-yl intermediates: Furan derivatives can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reaction: The pyrazole and furan intermediates are then coupled with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the pyrazole ring.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Estimated based on formula C₂₂H₂₃N₅O₅.
Key Observations:
Physicochemical Data Comparison :
Key Observations:
Biological Activity
Methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3
- Molecular Weight : 338.36 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. The following table summarizes key findings from various studies regarding the anticancer efficacy of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Induction of apoptosis |
| Compound B | A549 | 3.0 | Inhibition of proliferation |
| Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]oxy}benzoate | MCF7 | 22.54 | VEGFR-2 inhibition |
| Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate | HCT116 | Not specified | Potential multi-target inhibition |
The anticancer activity of methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate is attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies show that this compound can significantly inhibit the proliferation of various cancer cell lines, including MCF7 and A549.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
- VEGFR Inhibition : Some derivatives exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Study on Antitumor Efficacy
A notable study evaluated the efficacy of methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate against human cancer cell lines. The findings indicated:
- Significant growth inhibition in MCF7 and A549 cells.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various targets involved in cancer progression. The results suggest a favorable interaction with key proteins involved in cell cycle regulation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
